![molecular formula C15H16N2O2S B5229574 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide
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Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves several key steps, including coupling reactions, treatment with P2S5 for thioamide formation, and electrophilic substitution reactions. For example, compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole and 2-(furan-2-yl)thiazolo[5,4-f]quinoline were synthesized through a method involving the coupling of corresponding amines with furan-2-carbonyl chloride, followed by treatment with P2S5 and oxidation to obtain the desired products (Aleksandrov et al., 2017).
Molecular Structure Analysis
Experimental and theoretical investigations into similar thiazole-based compounds have provided insights into their molecular and electronic structures. For instance, a thiazole-based heterocyclic amide was characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, and its structure was further elucidated through X-ray diffraction (XRD) and density functional theory (DFT) modeling. This analysis revealed the compound's crystalline structure and various noncovalent interactions critical to its stability (Çakmak et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of compounds containing furan and thiazole rings includes electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions allow for the introduction of various functional groups, significantly altering the chemical properties of the original compound (Aleksandrov & Elchaninov, 2017).
Future Directions
properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-4-6-11(7-5-10)12-9-20-15(16-12)17-14(18)13-3-2-8-19-13/h4-7,9,13H,2-3,8H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEMORBZNIIDRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]oxolane-2-carboxamide |
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